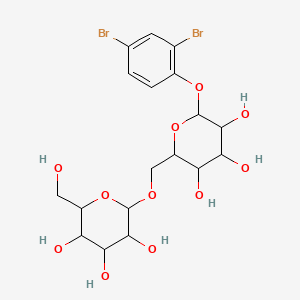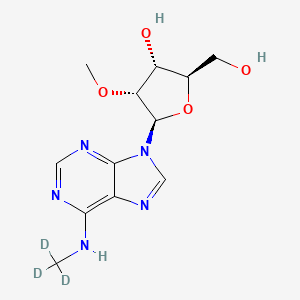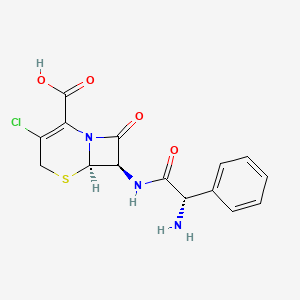
(7S)-Cefaclor Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S)-Cefaclor Hydrate is a second-generation cephalosporin antibiotic. It is a semi-synthetic derivative of cephalosporin C, which is derived from the fungus Acremonium. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as pneumonia, urinary tract infections, and skin infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-Cefaclor Hydrate involves several steps, starting from the core cephalosporin structure. The key steps include:
Cyclization: Formation of the β-lactam ring, which is crucial for the antibiotic activity.
Hydration: Conversion of the compound to its hydrate form.
Industrial Production Methods
Industrial production of this compound typically involves fermentation followed by chemical modification. The fermentation process produces the cephalosporin nucleus, which is then chemically modified to introduce the desired side chains and convert it to the hydrate form. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(7S)-Cefaclor Hydrate undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions can modify the side chains, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can occur at the acyl side chain, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes or under acidic conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride.
Substitution: Requires nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include hydrolyzed derivatives, oxidized or reduced forms, and substituted analogs. These products can have varying degrees of antibacterial activity.
Applications De Recherche Scientifique
(7S)-Cefaclor Hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with enzymes.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of (7S)-Cefaclor Hydrate involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell. The molecular targets include PBPs, and the pathways involved are those related to cell wall biosynthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefuroxime: Another second-generation cephalosporin with a similar spectrum of activity.
Cefotetan: A second-generation cephalosporin with additional activity against anaerobic bacteria.
Cefprozil: Known for its oral bioavailability and effectiveness against respiratory tract infections.
Uniqueness
(7S)-Cefaclor Hydrate is unique due to its specific side chain modifications, which confer distinct pharmacokinetic properties and a broad spectrum of activity. It is particularly effective against certain strains of bacteria that are resistant to other cephalosporins.
Propriétés
Formule moléculaire |
C15H14ClN3O4S |
|---|---|
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10+,14+/m0/s1 |
Clé InChI |
QYIYFLOTGYLRGG-IMSIIYSGSA-N |
SMILES isomérique |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)Cl |
SMILES canonique |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


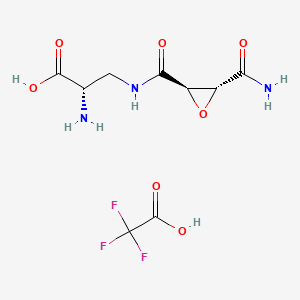


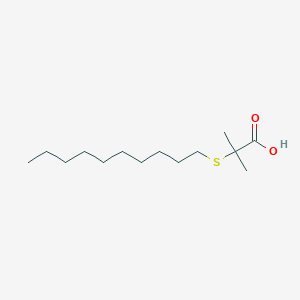
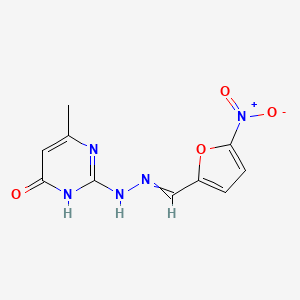
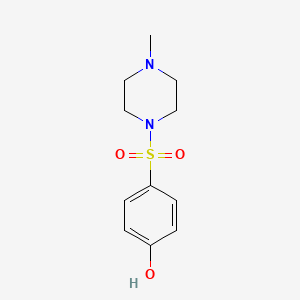
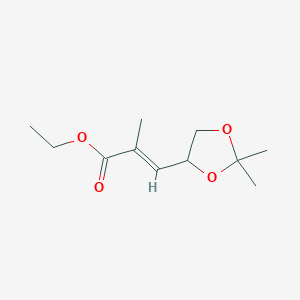

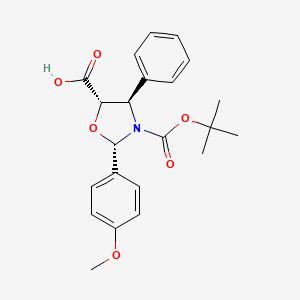
![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
